molecular formula C15H17N3O6S2 B2470063 Methyl 2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate CAS No. 912906-39-9

Methyl 2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

Cat. No. B2470063
CAS RN: 912906-39-9
M. Wt: 399.44
InChI Key: HHHROQDGKSTPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C15H17N3O6S2 and its molecular weight is 399.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

Methyl 2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate and similar compounds have been the subject of various studies focused on their synthesis and evaluation for potential pharmacological applications. One study detailed the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating their potential as antibacterial agents and moderate inhibitors of the α-chymotrypsin enzyme. These derivatives showed significant antibacterial activity against various bacterial strains, particularly against S.typhi, K.pneumonae, and S. aureus (Siddiqui et al., 2014).

Antituberculosis and Cytotoxicity Studies

Another research focused on the synthesis of 3-heteroarylthioquinoline derivatives, including compounds similar to this compound. These compounds were screened for their in vitro activity against Mycobacterium tuberculosis, with some showing significant activity (Chitra et al., 2011).

Computational and Pharmacological Evaluation for Antioxidant and Anti-inflammatory Actions

A study focused on computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including this compound. The study evaluated their potential in toxicity assessment, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory actions. Some compounds showed binding and inhibitory effects in various assays, indicating their potential in medical applications (Faheem, 2018).

Antibacterial Activity and Hemolytic Activity Study

Research has also been conducted on the antibacterial and hemolytic activities of similar compounds. The study involved synthesizing various derivatives and screening them for antimicrobial activity against different microbial species. Some compounds showed promising activity relative to reference standards, indicating their potential as antibacterial agents (Gul et al., 2017).

properties

IUPAC Name

methyl 2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O6S2/c1-22-13(19)10-25-15-17-16-14(24-15)11-3-2-4-12(9-11)26(20,21)18-5-7-23-8-6-18/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHROQDGKSTPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.